molecular formula C13H23NO4 B570367 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate CAS No. 1415740-83-8

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

Cat. No. B570367
M. Wt: 257.33
InChI Key: MVHJLPVFTFKCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C13H23NO4 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of N-BOC-piperidine-2-carboxylic acid methyl ester with iodomethane in tetrahydrofuran. After cooling to 0°C, a tetrahydrofuran solution of lithium diisopropylamide is added dropwise. The mixture is stirred for 3 hours, then poured into a saturated ammonium chloride solution, extracted with ethyl acetate, and the organic phase is concentrated. The product is purified by column chromatography .


Molecular Structure Analysis

The molecular structure of “1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate” is characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom. The ring is substituted with a tert-butyl group, a methyl group, and two carboxylate groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.33 g/mol . . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively used in various industrial and commercial products to prolong product shelf life by retarding oxidative reactions. The environmental occurrence, human exposure, and toxicity of these SPAs have been a subject of research. They have been detected in various environmental matrices and have shown potential toxicity effects, such as hepatic toxicity, endocrine disruption, and carcinogenicity. Transformation products of these SPAs may have more severe toxicity effects than the parent compounds (Liu & Mabury, 2020).

Thermophysical Property Measurements of Ether Mixtures

Studies on the thermophysical properties of mixtures containing ethers like methyl tert-butyl ether (MTBE), tert-amyl methyl ether (TAME), and others have been conducted to develop a set of recommended values. These ethers, used as gasoline additives to improve octane rating and reduce exhaust pollution, have been the focus of detailed literature reviews to understand their properties in various mixtures (Marsh et al., 1999).

Decomposition of Methyl Tert-Butyl Ether

The decomposition of MTBE, an oxygenate and octane enhancer in gasoline, has been studied using cold plasma reactors. The study demonstrates the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting MTBE into other compounds, indicating the significance of such processes in mitigating environmental pollution (Hsieh et al., 2011).

Purification of Fuel Oxygenated Additive

MTBE remains a popular fuel additive, and its production and purification are critical for improving fuel performance. Membrane methods, particularly pervaporation, have been investigated as optimal processes for highly selective separation of organic mixtures. Various polymer membranes and their efficiency in the separation of methanol/MTBE mixtures have been studied, highlighting the importance of material science in fuel additive production and purification (Pulyalina et al., 2020).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, H317, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJLPVFTFKCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

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